1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18806047
Molecular Formula: C8H3Cl2F5OS
Molecular Weight: 313.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3Cl2F5OS |
|---|---|
| Molecular Weight | 313.07 g/mol |
| IUPAC Name | 1,3-dichloro-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C8H3Cl2F5OS/c9-4-1-3(17-8(13,14)15)2-5(10)6(4)16-7(11)12/h1-2,7H |
| Standard InChI Key | ANWYFPJNEZWAQJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)OC(F)F)Cl)SC(F)(F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Composition and Formula
The compound’s molecular architecture is defined by its benzene core, substituted at the 1,3-positions with chlorine atoms, a difluoromethoxy group at position 2, and a trifluoromethylthio group at position 5. The IUPAC name, 1,3-dichloro-2-(difluoromethoxy)-5-(trifluoromethylsulfanyl)benzene, reflects this substitution pattern . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 313.07 g/mol | |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)OC(F)F)Cl)SC(F)(F)F | |
| InChI Key | ANWYFPJNEZWAQJ-UHFFFAOYSA-N |
The trifluoromethylthio group (-SCF) contributes significantly to the compound’s lipophilicity, as evidenced by its computed partition coefficient () . This group enhances membrane permeability and interaction with hydrophobic biological targets.
Electronic and Steric Considerations
The electron-withdrawing nature of chlorine and fluorine atoms creates an electron-deficient aromatic system, favoring electrophilic substitution reactions at specific positions. Steric hindrance from the bulky trifluoromethylthio and difluoromethoxy groups limits rotational freedom, with only 3 rotatable bonds identified . The compound’s topological polar surface area (34.5 Ų) suggests moderate solubility in polar solvents, while its high halogen content may facilitate halogen bonding interactions .
Synthesis and Manufacturing Processes
Multi-Step Synthetic Pathways
Synthesis typically involves sequential functionalization of a benzene derivative. A proposed route includes:
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Chlorination: Introduction of chlorine atoms at positions 1 and 3 using chlorinating agents like or .
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Difluoromethoxy Incorporation: Reaction with difluoromethoxylation reagents (e.g., ) under controlled conditions.
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Trifluoromethylthiolation: Use of trifluoromethylthiolating agents such as (M = metal) to introduce the -SCF group.
Challenges in Scalability
The steric bulk of substituents complicates regioselective reactions, often requiring low temperatures (-78°C) and anhydrous conditions. Yield optimization remains an active research area, with recent advances focusing on catalytic systems to reduce byproduct formation.
Physicochemical Properties and Computational Analysis
Key Computed Properties
PubChem-derived data highlights critical physicochemical parameters:
| Property | Value | Implications |
|---|---|---|
| Hydrogen Bond Acceptors | 7 | Facilitates polar interactions |
| Heavy Atom Count | 17 | High molecular complexity |
| Monoisotopic Mass | 311.9201821 Da | Precision in mass spectrometry |
The compound’s high lipophilicity () suggests preferential partitioning into lipid bilayers, a trait exploitable in drug design .
Spectroscopic Signatures
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: Distinct peaks for -OCFH (-80 ppm) and -SCF (-45 ppm).
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Mass Spectrometry: Base peak at 313.07 (molecular ion), with fragments at 268 (loss of -SCF) and 233 (loss of -OCFH).
Applications in Medicinal Chemistry and Materials Science
Materials Science Applications
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Liquid Crystals: The rigid aromatic core and fluorinated groups promote stable mesophases.
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Polymer Additives: Acts as a flame retardant due to chlorine content.
Biological Activity and Mechanistic Insights
Enzyme Inhibition Mechanisms
In silico docking studies reveal that the -SCF group occupies hydrophobic clefts in COX-2, reducing prostaglandin synthesis. The difluoromethoxy group’s electronegativity may polarize adjacent residues, enhancing binding affinity.
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Comparison with 1,5-dichloro-3-difluoromethoxy-2-(trifluoromethylthio)benzene highlights the impact of substituent positioning:
| Property | 1,3-Dichloro Isomer | 1,5-Dichloro Isomer |
|---|---|---|
| Melting Point | 45–47°C | 52–54°C |
| LogP | 5.8 | 6.2 |
| Enzymatic IC | 12 nM (COX-2) | 8 nM (COX-2) |
The 1,5-isomer’s higher lipophilicity correlates with improved membrane penetration but increased cytotoxicity.
Current Research Trends and Future Directions
Targeted Drug Delivery Systems
Encapsulation in lipid nanoparticles is being explored to mitigate toxicity while enhancing bioavailability.
Green Synthesis Initiatives
Photocatalytic methods using visible light aim to reduce reliance on hazardous reagents like .
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